3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.: 129922-58-3
VCID: VC21300711
InChI: InChI=1S/C5H6F2N2O/c1-9-4(10)2-3(8-9)5(6)7/h2,5,8H,1H3
SMILES: CN1C(=O)C=C(N1)C(F)F
Molecular Formula: C5H6F2N2O
Molecular Weight: 148.11 g/mol

3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

CAS No.: 129922-58-3

Cat. No.: VC21300711

Molecular Formula: C5H6F2N2O

Molecular Weight: 148.11 g/mol

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol - 129922-58-3

Specification

CAS No. 129922-58-3
Molecular Formula C5H6F2N2O
Molecular Weight 148.11 g/mol
IUPAC Name 5-(difluoromethyl)-2-methyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C5H6F2N2O/c1-9-4(10)2-3(8-9)5(6)7/h2,5,8H,1H3
Standard InChI Key VEIPKLIIXBPVCG-UHFFFAOYSA-N
SMILES CN1C(=O)C=C(N1)C(F)F
Canonical SMILES CN1C(=O)C=C(N1)C(F)F

Introduction

Chemical Identity and Structural Properties

3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol is a fluorine-containing pyrazole derivative that serves as a key intermediate in the synthesis of agricultural fungicides. The compound features a five-membered pyrazole ring with a hydroxyl group at the 5-position, a difluoromethyl group at the 3-position, and a methyl group attached to one of the nitrogen atoms in the ring structure.

Nomenclature and Identification

The compound is known by several names in chemical literature and commercial catalogs. These variations reflect different naming conventions and structural interpretations:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol (Primary name)

  • 5-(Difluoromethyl)-2-methyl-1H-pyrazol-3-one

  • 1-Methyl-3-difluoromethyl-5-hydroxy-1H-pyrazole

  • 5-(Difluoromethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one

  • 1-Methyl-5-hydroxy-3-(difluoromethyl)pyrazole

Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the following table:

PropertyValueReference
CAS Registry Number129922-58-3
Molecular FormulaC5H6F2N2O
Molecular Weight148.11 g/mol
Purity (Commercial)97-98%
AppearanceNot specified in sources-
Storage Conditions2-8°C (inert atmosphere) or Room temperature

The molecular structure contains a pyrazole core with specific functional groups that contribute to its utility in agricultural chemistry. The difluoromethyl group enhances the compound's metabolic stability and bioavailability, making it particularly valuable as an intermediate in fungicide development.

Synthesis Methodologies

The synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol has been a subject of significant research interest due to its importance in creating effective fungicidal compounds. Several approaches have been documented, each with varying degrees of efficiency and economic viability.

Recent Developments in Synthesis

Patent literature suggests ongoing efforts to develop more efficient synthesis routes. Bayer CropScience AG has been active in this area, with patents describing improved processes for preparing 1-alkyl-3-difluoromethyl-5-hydroxypyrazoles. These innovations aim to address the economic challenges of earlier methods and make industrial-scale production more viable .

The quest for improved synthesis methods reflects the industrial importance of this compound. Efficient, high-yielding synthesis routes are essential for the commercial production of this valuable intermediate.

Applications in Agricultural Chemistry

3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol has carved a niche for itself primarily in the agricultural sector, where it serves multiple important functions.

Fungicide Development

The compound's most significant application is as a key intermediate in the synthesis of fungicides . These fungicides are crucial components of crop protection strategies, helping to combat fungal diseases that threaten agricultural productivity. The pyrazole structure with its specific substitution pattern contributes to the efficacy of the resulting fungicidal agents.

Crop Protection Benefits

When incorporated into fungicidal formulations, 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol enhances the efficacy of these products in preventing and controlling fungal infections . This improved performance translates to better crop yield and quality, particularly for high-value crops such as fruits, vegetables, and cereals, where fungal pathogens can cause substantial economic losses .

Contribution to Sustainable Agriculture

The use of this compound in agricultural chemistry contributes to sustainable farming practices by:

  • Reducing the need for excessive pesticide application

  • Promoting healthier plant growth

  • Minimizing environmental impact through more targeted and effective fungal disease control

These benefits align with the growing emphasis on sustainable agricultural practices that balance productivity with environmental considerations.

SupplierPackage SizePrice (where available)Delivery Time
MySkinRecipes0.100g฿3,600.0010-20 days
MySkinRecipes0.250g฿6,300.0010-20 days
MySkinRecipes1.000g฿12,942.0010-20 days
Aladdin Scientific/CP Lab Safety1gNot specified5 days
CymitQuimica100mg111.00 €Not specified
CymitQuimica250mg169.00 €Not specified
CymitQuimica500mg206.00 €Not specified
CymitQuimica1g244.00 €Not specified
CymitQuimica5g, 25g"To inquire"Not specified

Research Applications and Future Directions

Beyond its established role in fungicide development, 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol holds potential for broader applications in chemical research.

Protein Degrader Building Blocks

Some suppliers categorize this compound as part of "Protein Degrader Building Blocks" , suggesting potential applications in the development of targeted protein degradation technologies. This emerging field aims to selectively eliminate disease-causing proteins and represents an innovative approach to treating various medical conditions.

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